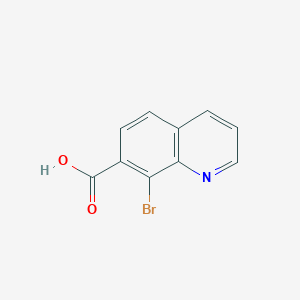

8-Bromoquinoline-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

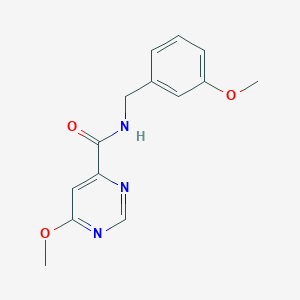

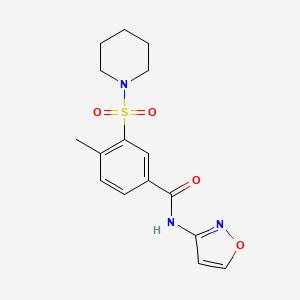

8-Bromoquinoline-7-carboxylic acid is a quinolone derivative . It has a molecular weight of 252.07 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 8-Bromoquinoline-7-carboxylic acid is1S/C10H6BrNO2/c11-8-7 (10 (13)14)4-3-6-2-1-5-12-9 (6)8/h1-5H, (H,13,14) . The InChI key is XGJDJAIDVHAYQC-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

8-Bromoquinoline-7-carboxylic acid is a powder at room temperature .Scientific Research Applications

Pharmaceutical Applications

8-Bromoquinoline-7-carboxylic acid: is a versatile compound in pharmaceutical research, particularly in the synthesis of drug candidates. Its structure serves as a scaffold for the development of molecules with potential therapeutic effects. For instance, quinoline derivatives are known for their antiviral properties, and modifications at the 7-carboxylic acid position can lead to compounds with enhanced biological activity .

Material Science

In material science, 8-Bromoquinoline-7-carboxylic acid can be used to synthesize organic compounds that form part of novel materials. These materials may exhibit unique properties such as fluorescence or conductivity, which can be applied in creating sensors, organic semiconductors, or other advanced materials .

Environmental Studies

The compound’s role in environmental studies includes its use as a reagent to synthesize other compounds that may help in detecting environmental pollutants. Its derivatives could be used to develop sensors that detect heavy metals or organic pollutants in water sources .

Biological Research

In biological research, 8-Bromoquinoline-7-carboxylic acid is used to create quinoline derivatives that are studied for their biological activities. These activities include antibacterial, antifungal, and antiviral effects, which are crucial in the development of new treatments for various diseases .

Analytical Chemistry

8-Bromoquinoline-7-carboxylic acid: finds applications in analytical chemistry as a precursor for synthesizing compounds used in analytical methods. These compounds can serve as standards or reagents in chromatography, spectroscopy, and other analytical techniques to quantify or identify other substances .

Synthetic Organic Chemistry

The compound is a key intermediate in synthetic organic chemistry. It is used in various synthesis reactions, such as Pfitzinger and Doebner-Miller reactions, to construct complex organic molecules. Its bromine and carboxylic acid functional groups make it a reactive molecule for further functionalization .

Safety And Hazards

properties

IUPAC Name |

8-bromoquinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJDJAIDVHAYQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(=O)O)Br)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoquinoline-7-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B2874617.png)

![2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2874628.png)

![Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2874629.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide](/img/structure/B2874633.png)

![N-(2,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2874635.png)

![3-benzyl-N-(2-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2874637.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2874639.png)